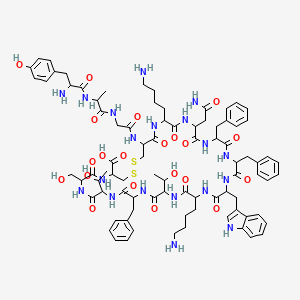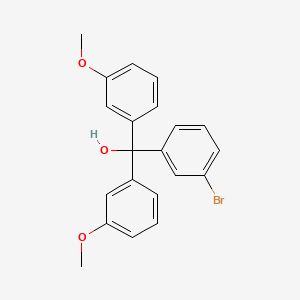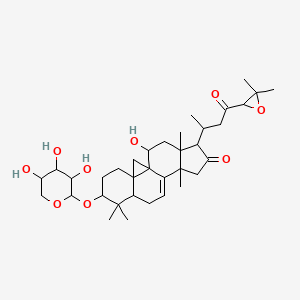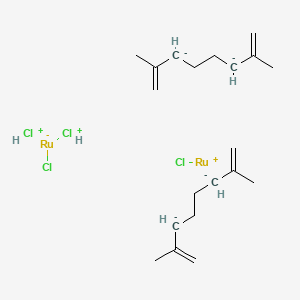
Tyr-Somatostatin-14
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tyr-Somatostatin-14 is a synthetic analog of the naturally occurring peptide hormone somatostatinIt was first identified in the hypothalamus and is known for its inhibitory effects on the release of growth hormone, thyroid-stimulating hormone, and various other hormones . This compound is designed to mimic the biological activity of somatostatin, with the addition of a tyrosine residue to enhance its stability and receptor binding affinity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tyr-Somatostatin-14 involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin support. Sequential addition of protected amino acids follows, with each amino acid being coupled to the growing peptide chain. The tyrosine residue is incorporated at the desired position during this process. After the completion of the peptide chain assembly, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for efficiency, with careful control of reaction conditions such as temperature, pH, and solvent composition. Purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring the removal of any impurities and by-products .
化学反応の分析
Types of Reactions: Tyr-Somatostatin-14 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide’s structure and enhancing its stability and activity.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or iodine can be used to introduce disulfide bonds, which are crucial for the peptide’s cyclic structure.
Reduction: Reducing agents like dithiothreitol (DTT) are employed to break disulfide bonds, allowing for structural modifications.
Substitution: Amino acid residues can be substituted using specific reagents to alter the peptide’s properties.
Major Products Formed: The primary product of these reactions is the modified peptide with enhanced stability, receptor binding affinity, and biological activity. These modifications are crucial for the peptide’s therapeutic applications .
科学的研究の応用
Tyr-Somatostatin-14 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis, structure-activity relationships, and peptide-receptor interactions.
Biology: Investigated for its role in regulating hormone secretion, cell proliferation, and neurotransmission. It is also used in studies on receptor binding and signal transduction pathways.
Medicine: Explored for its therapeutic potential in treating hormone-related disorders, such as acromegaly, neuroendocrine tumors, and gastrointestinal diseases.
作用機序
Tyr-Somatostatin-14 exerts its effects by binding to somatostatin receptors, which are G-protein-coupled receptors located on the surface of target cells. Upon binding, the receptor undergoes a conformational change, activating intracellular signaling pathways. These pathways involve the inhibition of adenylate cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of hormone secretion, cell proliferation, and other cellular processes .
類似化合物との比較
Somatostatin-14: The natural form of the peptide, consisting of 14 amino acids.
Somatostatin-28: An extended form of somatostatin-14, with an additional 14 amino acids at the N-terminus.
Cortistatin: A peptide structurally related to somatostatin, with similar biological activities
Uniqueness of Tyr-Somatostatin-14: this compound is unique due to the incorporation of a tyrosine residue, which enhances its stability and receptor binding affinity. This modification allows for improved therapeutic efficacy and a longer duration of action compared to the natural forms of somatostatin .
特性
分子式 |
C85H113N19O21S2 |
|---|---|
分子量 |
1801.1 g/mol |
IUPAC名 |
19,34-bis(4-aminobutyl)-37-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C85H113N19O21S2/c1-46(92-73(112)56(88)35-52-29-31-54(108)32-30-52)72(111)91-42-69(110)93-66-44-126-127-45-67(85(124)125)102-81(120)65(43-105)101-84(123)71(48(3)107)104-80(119)62(38-51-23-11-6-12-24-51)100-83(122)70(47(2)106)103-75(114)59(28-16-18-34-87)94-78(117)63(39-53-41-90-57-26-14-13-25-55(53)57)98-77(116)61(37-50-21-9-5-10-22-50)96-76(115)60(36-49-19-7-4-8-20-49)97-79(118)64(40-68(89)109)99-74(113)58(95-82(66)121)27-15-17-33-86/h4-14,19-26,29-32,41,46-48,56,58-67,70-71,90,105-108H,15-18,27-28,33-40,42-45,86-88H2,1-3H3,(H2,89,109)(H,91,111)(H,92,112)(H,93,110)(H,94,117)(H,95,121)(H,96,115)(H,97,118)(H,98,116)(H,99,113)(H,100,122)(H,101,123)(H,102,120)(H,103,114)(H,104,119)(H,124,125) |
InChIキー |
WIKMYZSTFRZVMC-UHFFFAOYSA-N |
正規SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CC6=CC=C(C=C6)O)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(1-Carboxybutylamino)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B13390036.png)


![3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic Acid](/img/structure/B13390063.png)
![2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13390074.png)
![(3R,8S,9S,10R,13S,14S,16R,17R)-17-[(1S)-1-[(2S,5S)-1,5-dimethylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol](/img/structure/B13390086.png)

![2-[3,4-Dihydroxy-4,6-dimethyl-5-(methylamino)oxan-2-yl]oxy-4,6-dihydroxy-3-methyl-8-prop-1-enyl-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B13390090.png)
![8-[2-(3-Hydroxypent-1-enyl)-5-oxocyclopent-3-en-1-yl]octanoic acid](/img/structure/B13390092.png)

![N'-[(2S,3S)-2-(Benzyloxy)pentan-3-yl] formohydrazide](/img/structure/B13390103.png)
![N,N-dimethyl-4-[8-methyl-2-oxo-3-(2-oxooxolan-3-yl)oxyimino-1,5a,6,7,9,9a-hexahydropyrrolo[3,2-h]isoquinolin-5-yl]benzenesulfonamide](/img/structure/B13390104.png)
![Disodium;2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate](/img/structure/B13390121.png)
